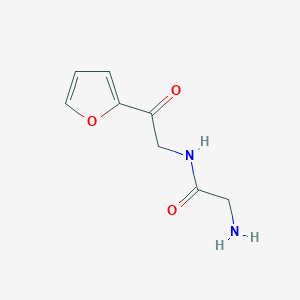

2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide

Description

2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide is a substituted acetamide derivative featuring a furan-2-yl moiety linked via a ketone group to an ethylamine backbone. The furan ring, a heterocyclic aromatic system, may confer unique electronic and steric properties that influence reactivity and binding interactions.

Properties

IUPAC Name |

2-amino-N-[2-(furan-2-yl)-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-4-8(12)10-5-6(11)7-2-1-3-13-7/h1-3H,4-5,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYAUFBEBAHDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide typically involves the reaction of a furan derivative with an amino acid or its derivative. One possible route could be the reaction of 2-furoyl chloride with glycine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides for acylation or sulfonylation reactions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various acylated or sulfonylated derivatives.

Scientific Research Applications

2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its functional groups.

Medicine: Possible therapeutic applications, including as a precursor to drugs with anti-inflammatory or antimicrobial properties.

Industry: Use in the production of specialty chemicals or as a building block in organic synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the furan ring and amino group could interact with biological targets such as enzymes or receptors, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Pharmacological and Biochemical Comparisons

- COX2 Inhibition: Derivatives like 2-Amino-N-(4-nitrophenyl)acetamide exhibit moderate binding affinity (∆G = -5.8 to -7.6 kJ/mol) to the COX2 enzyme, though less potent than Celecoxib (-8.0 kJ/mol). The furan-containing target compound’s activity remains unstudied, but heterocyclic substituents often enhance target selectivity .

- Crystallographic Insights : The thiophene analogue (C₁₅H₁₅ClN₂O₂S) demonstrates planar geometry and hydrogen-bonded networks, suggesting that furan’s oxygen atom could similarly stabilize molecular conformations .

Biological Activity

2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of a furan ring, an amine group, and an acetamide functional group contribute to its reactivity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and biochemical interactions.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- Structural Features : The compound features a furan ring, which is known for its role in various pharmacological applications due to its ability to form stable complexes with metal ions.

Anticancer Properties

Research indicates that compounds containing furan rings often exhibit significant anticancer activities. For instance, derivatives of this compound have shown potential in inhibiting the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 12.50 | Moderate |

| NCI-H460 | 42.30 | Moderate |

| Hep-2 | 3.25 | Significant |

The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cancer cell proliferation and apoptosis.

Antimicrobial Effects

Compounds similar to this compound have demonstrated antimicrobial properties. Furan derivatives are known for their ability to inhibit the growth of bacteria and fungi.

| Compound | Activity |

|---|---|

| 5-Methylfuran | Antimicrobial |

| N-(furan-2-carbonyl)-N-methyl-glycine | Antioxidant |

| Furosemide | Diuretic |

These findings suggest that the furan moiety plays a crucial role in enhancing biological activity through interactions with microbial targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : Its structure allows for binding to various receptors, modulating their activity.

- Metal Ion Complexation : The furan ring's ability to form complexes with metal ions could enhance its biological efficacy.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

-

Study on Cancer Cell Lines :

- Researchers evaluated the cytotoxic effects of the compound on MCF7 and NCI-H460 cell lines, finding significant growth inhibition at specific concentrations.

- The study concluded that further optimization could enhance its anticancer properties.

-

Antimicrobial Screening :

- A screening campaign assessed the antimicrobial activity against various pathogens, revealing promising results against strains resistant to conventional antibiotics.

- The findings support further exploration into its use as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.